![molecular formula C5H11F3N2 B2885494 N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine CAS No. 1249329-78-9](/img/structure/B2885494.png)
N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine
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Overview
Description
“N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine” is a chemical compound with the formula C5H11F3N2 . It is listed in the C&L Inventory of the European Chemicals Agency (ECHA) .
Molecular Structure Analysis
The molecular structure of “N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine” consists of a propane-1,3-diamine backbone with a trifluoroethyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 156.15 .Scientific Research Applications
Diastereoselective Formal 1,3-Dipolar Cycloaddition
In a research, a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones was developed . This process can efficiently lead to the desymmetrization of cyclopentene-1,3-diones . With this protocol, a series of tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits can be smoothly obtained .
Organic Synthesis
N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . They have been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .
Asymmetric [3 + 2] Annulation Reaction
A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines was presented by the Wang group in 2021 . This reaction has significant implications for the synthesis of complex organic molecules.
Flame-Retardant Additive
Although not directly related to N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine, Tris (2, 2, 2-Trifluoroethyl) phosphate (TFP), a compound with a similar trifluoroethyl group, was synthesized and added into electrolytes as a flame-retardant additive . This suggests potential applications of N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine in the field of material science, particularly in enhancing the safety of lithium-ion batteries.
Drug Development
The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds in the field of new drug development . N-2,2,2-Trifluoroethylisatin ketimines, due to their unique properties, could potentially be used in the development of new drugs.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-(2,2,2-trifluoroethyl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINUZFDLGWCGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine | |
CAS RN |
1249329-78-9 |
Source
|
Record name | N1-(2,2,2-trifluoroethyl)propane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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